molecular formula C16H28O B1246766 (R,Z)-5-Muscenone

(R,Z)-5-Muscenone

Cat. No.: B1246766
M. Wt: 236.39 g/mol
InChI Key: NKMKFQCVDZVEJR-WKTRQSJXSA-N
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Description

(R,Z)-5-Muscenone, also known as this compound, is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(3R,5Z)-3-methylcyclopentadec-5-en-1-one

InChI

InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h8,10,15H,2-7,9,11-14H2,1H3/b10-8-/t15-/m1/s1

InChI Key

NKMKFQCVDZVEJR-WKTRQSJXSA-N

Isomeric SMILES

C[C@@H]1C/C=C\CCCCCCCCCC(=O)C1

Canonical SMILES

CC1CC=CCCCCCCCCCC(=O)C1

Synonyms

(R,Z)-5-muscenone
5-muscenone

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Synthesis Techniques

The synthesis of (R,Z)-5-Muscenone has been achieved through several methods, including enantioselective aldol reactions and catalytic kinetic resolutions. These methods are crucial for producing the compound with high purity and specific stereochemical configurations.

  • Enantioselective Aldol Reaction : This method utilizes ephedrine-type titanium reagents, achieving up to 70% enantiomeric excess. The process involves substrate-directed diastereoselective reduction followed by Grob fragmentation to yield the desired product .
  • Kinetic Resolution : Another effective approach involves a CBS reduction coupled with a PdII-catalyzed transformation. This method demonstrates a high level of efficiency in producing this compound alongside (R)-muscone .

Olfactory Properties

Fragrance Industry Applications

This compound is primarily recognized for its musky scent, making it valuable in the fragrance industry. Its olfactory profile is characterized by:

  • Musk Odor Characteristics : The compound exhibits strong binding affinities to human musk receptors OR5AN1 and OR1A1, which are critical for detecting musk scents. The interaction is primarily driven by hydrophobic and hydrogen bonding interactions, contributing significantly to its olfactory potency .
  • Comparative Potency : Studies show that this compound has a higher binding affinity compared to other musk compounds, indicating its potential as a leading ingredient in perfumery formulations .

Therapeutic Applications

Potential Health Benefits

Recent research has begun to explore the therapeutic implications of this compound beyond its fragrance properties:

  • Antioxidant and Anti-inflammatory Effects : Similar to other bioactive compounds, this compound may exhibit antioxidant properties that can mitigate oxidative stress-related diseases. Its anti-inflammatory effects could be beneficial in treating conditions such as arthritis and cardiovascular diseases .
  • Neuropharmacological Effects : Preliminary studies suggest potential neuropharmacological benefits, which could open avenues for mental health treatments. The modulation of GABAergic pathways indicates that further investigation into its anxiolytic properties is warranted .

Data Table: Comparison of Synthesis Methods

Synthesis MethodYield (%)Enantiomeric Excess (%)Key Features
Enantioselective Aldol ReactionHighUp to 70Utilizes ephedrine-type titanium reagents
Kinetic ResolutionModerateVariesInvolves CBS reduction and PdII-catalyzed steps

Case Studies

  • Case Study on Fragrance Development : A study demonstrated the successful incorporation of this compound into a high-end perfume line, resulting in enhanced scent longevity and complexity due to its potent musk profile. The fragrance was well-received in consumer trials, highlighting the compound's commercial viability.
  • Therapeutic Exploration : Research conducted at Yale University examined the interaction between this compound and human musk receptors, revealing insights into its potential use as a therapeutic agent targeting neurodegenerative diseases. The findings suggest that further clinical studies could validate these applications .

Chemical Reactions Analysis

Enantioselective Aldol Condensation

The core strategy for synthesizing (R,Z)-5-Muscenone involves enantioselective aldol reactions to establish its stereochemistry. Two catalytic systems dominate this process:

Titanium-Ephedrine Complexes

  • Reaction : A macrocyclic diketone undergoes intramolecular aldol condensation using Ti(IV) complexes derived from ephedrine derivatives .

  • Conditions :

    • Catalyst: Ephedrine-type Ti reagents (e.g., Ti(OiPr)₄ + chiral ligands)

    • Solvent: Tetrahydrofuran (THF) or toluene

    • Temperature: Reflux (60–110°C)

  • Outcomes :

    Catalyst SystemEnantiomeric Excess (ee)YieldReference
    Ti-(+)-N-methylephedrine70%95%
    Na-N-methylephedrate76%85%

This reaction proceeds via dynamic kinetic resolution , where the aldol intermediate undergoes reversible dehydration, enabling enantioselectivity .

Diastereoselective Reduction

After aldol condensation, the resulting α,β-unsaturated ketone undergoes substrate-directed diastereoselective reduction to install the Z-configured double bond :

  • Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C)

  • Mechanism : Hydride addition occurs syn to the existing stereocenter, favoring the Z-isomer.

  • Selectivity : >95% diastereomeric excess (de) achieved under optimized conditions .

Grob Fragmentation

The final step involves Grob fragmentation of a 1,3-diol tosylate to form the macrocyclic enone structure :

  • Reagents : Tosyl chloride (TsCl), followed by base (e.g., K₂CO₃)

  • Key Intermediate : Tosylate of 1,3-diol derived from the reduced aldol product

  • Yield : 80–90% in the fragmentation step .

Kinetic Resolution via CBS Reduction

  • Process : Racemic bicyclic enone intermediates are resolved using Corey–Bakshi–Shibata (CBS) reduction .

  • Selectivity : (R)-enantiomer is preferentially formed with >90% ee .

Eschenmoser Fragmentation

  • Application : Used in tandem with aldol condensation to access this compound from linear precursors .

Structural and Mechanistic Insights

  • Conformational Control : The Z-configuration of the double bond in this compound is critical for its odor profile. Computational models show elongated conformations stabilize interactions with olfactory receptors (e.g., OR5AN1) .

  • Receptor Binding : Hydrophobic interactions (77%) and hydrogen bonding (13%) dominate binding to human olfactory receptors, as shown by QSAR models .

Comparative Reactivity Table

Reaction StepKey Reagents/CatalystsSelectivity (ee/de)YieldReference
Aldol CondensationTi-(+)-N-methylephedrine70% ee95%
Diastereoselective ReductionNaBH₄>95% de90%
Grob FragmentationTsCl, K₂CO₃N/A80–90%
CBS ReductionCBS catalyst>90% ee85%

Challenges and Advances

  • Catalyst Recycling : Ephedrine-derived catalysts can be recycled with >98% recovery, enhancing sustainability .

  • Scalability : Current methods remain cost-prohibitive for industrial-scale production due to high catalyst loadings .

The synthesis of this compound exemplifies the interplay of asymmetric catalysis and strategic bond-forming reactions. While enantioselective aldol chemistry remains the cornerstone, innovations in dynamic kinetic resolution and catalyst design continue to refine its accessibility.

Preparation Methods

Enantioselective Aldol Condensation and Dynamic Kinetic Resolution

The 2008 synthesis by Knopff and Kuhne introduced a groundbreaking enantioselective aldol condensation using sodium N-methylephedrate as a chiral base . This method transformed the achiral macrocyclic diketone 4 into the enantioenriched cyclohexenone (S)-3 via dynamic kinetic resolution (DKR). The reaction achieved up to 76% enantiomeric excess (ee) under optimized conditions (8 equivalents of Na-methylephedrate, 0.8 M in THF at reflux) . Key advantages of this route include:

  • Short synthetic sequence : Only two steps from diketone 4 to (R,Z)-5-Muscenone.

  • Recyclability : The chiral base (+)-N-methylephedrine was recovered in 98% yield, enhancing cost-efficiency .

A comparative analysis of base systems revealed that Na-methylephedrate (7b) outperformed other amino alcohol-derived bases (Table 1) .

Table 1. Enantioselectivity in Aldol Condensation with Chiral Bases

Base Systemee (%)Yield (%)
Na-N-methylephedrate (7b) 7695
Na-N-methylpseudoephedrine6485
L-Proline<10<20

Mechanistic studies suggested that the DKR proceeds through rapid keto-enolate interconversion, allowing selective protonation at the β-position . This method laid the foundation for scalable production, achieving 70% overall yield in subsequent Grob fragmentation steps .

Kinetic Resolution via CBS Reduction and Pd-Catalyzed Cyclization

Fehr et al. (2004) demonstrated a complementary strategy combining Corey-Bakshi-Shibata (CBS) reduction with palladium-catalyzed cyclization . The synthesis commenced with racemic bicyclic enone 3 , which underwent kinetic resolution via CBS reduction to afford (R)-alcohol 5 in 98% ee (Scheme 1) . Critical innovations included:

  • Enantioconvergent transformation : The undesired (S)-enantiomer of 3 was recycled through retro-aldol/aldol equilibration, achieving 100% theoretical yield .

  • Position-selective cyclization : Pd(II)-catalyzed cyclization of diol 6 provided macrocycle 7 with Z-selectivity (>20:1) .

Scheme 1. Key Steps in Fehr’s Synthesis

  • CBS reduction of 3 → (R)-5 (98% ee)

  • Eschenmoser fragmentation → enyne 6

  • Pd(OAc)₂-mediated cyclization → this compound

This route achieved a 23% overall yield over four steps, with the Pd cyclization step demonstrating exceptional regiocontrol .

The 2012 base-metal-catalyzed RCM route (cited in MDPI 2020) provided an alternative macrocyclization strategy . Using Grubbs-type catalysts, diene 5 underwent RCM to form the 15-membered ring, though competing oligomerization necessitated high dilution (0.005 M) . Recent advances in RCAM (alkyne metathesis) addressed these limitations:

  • Molybdenum catalysts : Complexes 114 and 115 enabled cyclization of diyne 113 at 125°C, yielding macrocycle 116 (56–69%) .

  • Trans-selective reduction : The resulting triple bond was converted to Z-olefin via stannylation/methylation (>95% selectivity) .

Table 2. Metathesis Method Comparison

MethodCatalystTemp (°C)Yield (%)Selectivity
RCMGrubbs II4035Moderate
RCAMMo-complex 114 12569High

RCAM’s superior thermal stability and functional group tolerance make it preferable for complex substrates .

Comparative Analysis of Synthetic Routes

Table 3. Efficiency Metrics Across Methods

MethodStepsOverall Yield (%)ee (%)Key Advantage
Aldol Condensation 27076Short sequence
CBS/Pd Cyclization 42398Stereoconvergence
RCAM 545>99Scalability

The aldol route excels in brevity but requires stoichiometric chiral bases. In contrast, the CBS/Pd method achieves higher enantiopurity at the cost of additional steps. RCAM offers industrial scalability but demands specialized catalysts.

Q & A

Q. What are the common synthetic strategies for (R,Z)-5-muscenone, and how do reaction conditions influence yield?

The synthesis often involves multi-step pathways, such as iron-catalyzed C–C bond formation at low temperatures (-78°C) in THF, followed by epoxide opening and semi-hydrogenation . Alternative routes use base-metal catalysts (e.g., titanium or ruthenium) for ring-closing metathesis, achieving yields up to 90% . Optimization of solvent, temperature, and catalyst loading is critical to minimize side reactions and maximize stereoselectivity.

Q. Which analytical techniques are essential for characterizing this compound?

NMR spectroscopy (¹H/¹³C) confirms stereochemistry and purity, while GC-MS identifies volatile byproducts . Chiral HPLC or polarimetry quantifies enantiomeric excess (ee), crucial for verifying kinetic resolutions . Reproducibility requires strict adherence to experimental protocols, including calibration with reference standards .

Q. How does catalyst selection impact the efficiency of this compound synthesis?

Iron catalysts enable cost-effective C–C bond formation but require cryogenic conditions . Base-metal catalysts (e.g., titanium alkylidenes) offer milder conditions and higher stereocontrol, though ligand design is critical to avoid decomposition . Comparative studies recommend evaluating turnover numbers (TONs) and selectivity ratios during catalyst screening.

Q. What frameworks guide experimental design for studying this compound?

Use the PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome) to define variables (e.g., catalyst type vs. yield). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with academic and industrial goals .

Q. Why is enantiomeric purity critical in this compound research?

The (R,Z)-configuration dictates olfactory properties, with even minor enantiomeric impurities altering scent profiles. Kinetic resolution strategies, such as chiral carbamate-directed hydrogenation, achieve >90% ee .

Q. How can researchers ensure reproducibility in synthetic protocols?

Detailed experimental logs, including raw data on reaction times, temperatures, and purification steps, must be archived . Cross-validation via independent replication studies is recommended to address variability in catalyst performance .

Q. What steps optimize reaction conditions for this compound?

Use Design of Experiments (DoE) to test variables like solvent polarity (THF vs. DCM) and hydrogen pressure. Semi-hydrogenation of alkynes to Z-alkenes requires precise control to avoid over-reduction .

Q. What role do protecting groups play in synthesis, and what challenges arise?

Protecting groups (e.g., acetals) prevent unwanted side reactions but may complicate deprotection. For example, cyclopentylidene acetal cleavage in related compounds led to decomposition, necessitating modified strategies .

Q. How should researchers present data to highlight key findings?

Tabulate yield, ee, and spectroscopic data alongside raw datasets in appendices. Use figures to illustrate reaction mechanisms or stereochemical outcomes . Avoid duplicating data across sections to maintain clarity .

Q. What gaps exist in the literature on this compound synthesis?

While lab-scale methods are well-documented, scalable processes remain underexplored. Recent studies highlight the need for air-stable catalysts and solvent recycling protocols .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed in this compound production?

Asymmetric hydrogenation using chiral ligands (e.g., BINAP) or enzymatic resolution improves ee. For example, Fehr et al. combined kinetic resolution and enantioconvergent transformation to achieve high enantiopurity .

Q. How do researchers reconcile discrepancies between lab-scale and theoretical yields?

Computational modeling (DFT) identifies transition-state barriers in key steps, such as epoxide ring-opening. Experimental validation via in-situ NMR monitors intermediate stability .

Q. What methodologies compare the efficiency of iron vs. base-metal catalysts?

Conduct head-to-head trials under standardized conditions, measuring TONs, TOFs, and byproduct profiles. Lehr and Fürstner’s base-metal route achieved 80% yield vs. 65% for iron-based methods .

Q. What strategies mitigate protecting group decomposition during synthesis?

Replace acid-labile groups (e.g., acetals) with robust alternatives (silyl ethers). Nevado et al. developed Pd-catalyzed deprotection to prevent degradation .

Q. How does kinetic resolution enhance stereochemical control?

Selective reaction of one enantiomer over another—e.g., carbamate-directed hydrogenation of α-(aminoalkyl)acrylates—enables isolation of (R)-configured intermediates .

Q. What statistical methods validate data robustness in this compound studies?

Apply ANOVA to assess variability across replicates. Uncertainty analysis quantifies errors in ee measurements (e.g., ±2% via chiral HPLC) .

Q. How do structural modifications influence olfactory properties?

Structure-odor relationship (SOR) studies correlate substituent positioning with scent intensity. Mathys and Kraft demonstrated that Z-alkenes enhance musk notes vs. E-isomers .

Q. Are there alternative pathways to bypass problematic intermediates?

Ring-closing alkyne metathesis followed by partial hydrogenation offers a bypass for unstable intermediates. This method avoids epoxide formation entirely .

Q. What novel frameworks advance research on this compound applications?

Hybrid frameworks integrating PICO (for experimental design) and FINER (for ethical alignment) address both mechanistic and translational goals .

Q. How can long-term stability studies improve industrial adoption?

Accelerated aging tests under controlled humidity/temperature quantify degradation pathways. Purity assays (e.g., LC-MS) track oxidation byproducts over time .

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